molecular formula C13H23NO2 B5148839 3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol

3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol

Cat. No. B5148839
M. Wt: 225.33 g/mol
InChI Key: TXSUXTDJUGMDLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol, also known as Memantine, is a medication used to treat Alzheimer's disease. It belongs to the class of drugs called NMDA receptor antagonists.

Mechanism of Action

3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol works by blocking the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking this receptor, 3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol prevents the overactivation of glutamate, which can lead to neuronal damage and cell death.
Biochemical and Physiological Effects:
3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and function. Additionally, 3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol has been shown to reduce oxidative stress, inflammation, and beta-amyloid accumulation, which are all implicated in the development and progression of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol has several advantages for lab experiments. It is well-tolerated and has a good safety profile, making it a suitable candidate for clinical trials. Additionally, 3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol has a long half-life, allowing for once-daily dosing. However, 3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol has limitations in terms of its specificity for the NMDA receptor, as it can also bind to other receptors. This can lead to off-target effects and limit its therapeutic potential.

Future Directions

There are several future directions for 3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol research. One area of interest is the development of 3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol analogs with improved specificity for the NMDA receptor. Additionally, 3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol is being investigated for its potential use in combination therapy with other Alzheimer's disease drugs. Finally, there is ongoing research into the use of 3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol in the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury.
Conclusion:
In conclusion, 3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol is a promising drug with therapeutic potential in Alzheimer's disease and other neurological disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Additionally, there are several future directions for 3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol research, including the development of analogs with improved specificity and investigating its use in combination therapy.

Synthesis Methods

3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol is synthesized by reacting 1-adamantanamine with formaldehyde and methylamine. The resulting compound is then treated with ethylene oxide to obtain 3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol.

Scientific Research Applications

3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol has been extensively studied for its therapeutic potential in Alzheimer's disease. It has been shown to improve cognitive function and delay disease progression. Additionally, 3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol has been investigated for its potential use in the treatment of other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.

properties

IUPAC Name

3-[2-hydroxyethyl(methyl)amino]adamantan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-14(2-3-15)12-5-10-4-11(6-12)8-13(16,7-10)9-12/h10-11,15-16H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSUXTDJUGMDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C12CC3CC(C1)CC(C3)(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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